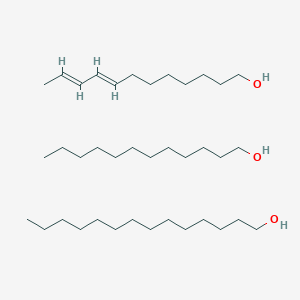

(8E,10E)-dodeca-8,10-dien-1-ol; dodecan-1-ol; tetradecan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compounds (8E,10E)-dodeca-8,10-dien-1-ol, dodecan-1-ol, and tetradecan-1-ol are long-chain aliphatic alcohols. These compounds are notable for their applications in various fields, including chemistry, biology, medicine, and industry. Each of these compounds has unique properties and uses, making them valuable in different scientific and industrial contexts.

準備方法

(8E,10E)-dodeca-8,10-dien-1-ol

The synthesis of (8E,10E)-dodeca-8,10-dien-1-ol, a sex pheromone of the codling moth, can be achieved through several methods. One method involves the acetolysis of 4-propenyl-1,3-dioxane . Another method uses Wittig reactions and the trans-hydride reduction of the triple bond of an intermediate enynol .

Dodecan-1-ol

It can also be synthesized via the Ziegler process or through the Bouveault-Blanc reduction of ethyl laurate .

Tetradecan-1-ol

Myristic acid can be sourced from nutmeg, palm kernel oil, and coconut oil . It can also be produced from petrochemical feedstocks via the Ziegler process .

化学反応の分析

(8E,10E)-dodeca-8,10-dien-1-ol

This compound undergoes various reactions, including coupling reactions catalyzed by Li₂CuCl₄ . It can also participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.

Dodecan-1-ol

Dodecan-1-ol can undergo oxidation to form dodecanal and further oxidation to dodecanoic acid. It can also be esterified to form esters such as dodecyl acetate. Common reagents for these reactions include oxidizing agents like potassium permanganate and sulfuric acid for esterification .

Tetradecan-1-ol

Tetradecan-1-ol can be oxidized to tetradecanal and further to tetradecanoic acid. It can also undergo esterification to form esters like tetradecyl acetate. Common reagents include oxidizing agents and acids for esterification .

科学的研究の応用

(8E,10E)-dodeca-8,10-dien-1-ol

This compound is primarily used as a sex pheromone in pest control, particularly for the codling moth . It is also used in research to study insect behavior and pheromone communication.

Dodecan-1-ol

Dodecan-1-ol is used in detergents, lubricating oils, and pharmaceuticals. It serves as a surfactant and emulsifier in personal care products like shampoos and skin lotions . It is also used in the synthesis of sodium lauryl sulfate, a common ingredient in cleaning agents .

Tetradecan-1-ol

Tetradecan-1-ol is used in cosmetics for its emollient properties. It is also an intermediate in the synthesis of surfactants and other chemical products . Additionally, it is used in the production of lubricants and plasticizers .

作用機序

(8E,10E)-dodeca-8,10-dien-1-ol

As a sex pheromone, (8E,10E)-dodeca-8,10-dien-1-ol interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction and mating .

Dodecan-1-ol

Dodecan-1-ol acts as a surfactant by reducing the surface tension of liquids, allowing them to mix more easily. This property is utilized in detergents and emulsifiers .

Tetradecan-1-ol

Tetradecan-1-ol functions similarly to dodecan-1-ol as a surfactant and emollient. It interacts with the lipid bilayers of the skin, providing moisturizing effects .

類似化合物との比較

Similar Compounds

(8E,10E)-dodeca-8,10-dien-1-ol: Similar compounds include other insect pheromones like (E,E)-8,10-dodecadienyl acetate and (E)-10-dodecenyl acetate.

Dodecan-1-ol: Similar compounds include other fatty alcohols like undecanol and tridecanol.

Tetradecan-1-ol: Similar compounds include other long-chain alcohols like hexadecan-1-ol and octadecan-1-ol.

Uniqueness

(8E,10E)-dodeca-8,10-dien-1-ol: Its specificity as a sex pheromone for certain insect species makes it unique in pest control applications.

Dodecan-1-ol: Its widespread use in personal care products and industrial applications due to its surfactant properties sets it apart.

Tetradecan-1-ol: Its use in cosmetics and as an intermediate in chemical synthesis highlights its versatility.

These compounds, with their diverse applications and unique properties, play significant roles in various scientific and industrial fields.

特性

IUPAC Name |

(8E,10E)-dodeca-8,10-dien-1-ol;dodecan-1-ol;tetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O.C12H26O.C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;2*1-2-3-4-5-6-7-8-9-10-11-12-13/h15H,2-14H2,1H3;13H,2-12H2,1H3;2-5,13H,6-12H2,1H3/b;;3-2+,5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEKLBUMJWPCJR-AGONHSBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO.CCCCCCCCCCCCO.CC=CC=CCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO.CCCCCCCCCCCCO.C/C=C/C=C/CCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117682-07-2 |

Source

|

| Record name | Isomate C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117682072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。